molecular formula C6H13ClN2O2 B13248556 2-(Oxolan-2-yl)acetohydrazide hydrochloride

2-(Oxolan-2-yl)acetohydrazide hydrochloride

Cat. No.: B13248556
M. Wt: 180.63 g/mol
InChI Key: BOBSOIMUXUHMTO-UHFFFAOYSA-N
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Description

2-(Oxolan-2-yl)acetohydrazide hydrochloride is a chemical compound with the molecular formula C6H13ClN2O2. It is a derivative of acetohydrazide, featuring an oxolane ring, which is a five-membered ring containing one oxygen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-2-yl)acetohydrazide hydrochloride typically involves the reaction of oxolane-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-2-yl)acetohydrazide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydrazine derivatives, and substituted acetohydrazides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Oxolan-2-yl)acetohydrazide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-yl)acetohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Oxolan-2-yl)acetohydrazide
  • 2-(Oxolan-2-yl)acetohydrazide sulfate
  • 2-(Oxolan-2-yl)acetohydrazide nitrate

Uniqueness

2-(Oxolan-2-yl)acetohydrazide hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly useful in certain applications where these properties are critical .

Properties

Molecular Formula

C6H13ClN2O2

Molecular Weight

180.63 g/mol

IUPAC Name

2-(oxolan-2-yl)acetohydrazide;hydrochloride

InChI

InChI=1S/C6H12N2O2.ClH/c7-8-6(9)4-5-2-1-3-10-5;/h5H,1-4,7H2,(H,8,9);1H

InChI Key

BOBSOIMUXUHMTO-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC(=O)NN.Cl

Origin of Product

United States

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